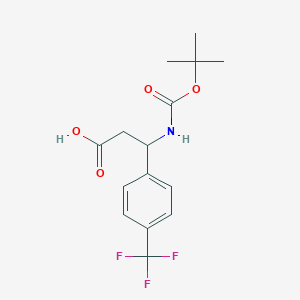
3-Tert-butoxycarbonylamino-3-(4-trifluoromethyl-phenyl)-propionic acid
Overview
Description
3-Tert-butoxycarbonylamino-3-(4-trifluoromethyl-phenyl)-propionic acid is an organic compound with the molecular formula C15H18F3NO4 It is a derivative of beta-alanine, featuring a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl-substituted phenyl ring
Mechanism of Action
Target of Action
It’s known that this compound is a tert-butyloxycarbonyl-protected amino acid . These types of compounds are often used in peptide synthesis, suggesting that its targets could be enzymes or receptors involved in peptide-related biochemical pathways .
Mode of Action
It’s known that tert-butyloxycarbonyl-protected amino acids, like this compound, are used in peptide synthesis . They typically interact with their targets by forming bonds with other amino acids, leading to the creation of peptides .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides . The proposed mechanism includes the formation of a phosphonium intermediate and an acyloxyphosphonium from the protected amino acid anion of the compound . This process leads to the formation of dipeptides .
Pharmacokinetics
As a tert-butyloxycarbonyl-protected amino acid, it’s likely that its bioavailability and pharmacokinetics would be influenced by factors such as its size, charge, and the presence of the protecting group .
Result of Action
The primary result of the action of this compound is the formation of dipeptides . Dipeptides are two amino acids linked by a single peptide bond. They play crucial roles in various biological processes, including cell signaling and metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . These solubility characteristics can affect how the compound interacts with its environment and its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxycarbonylamino-3-(4-trifluoromethyl-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
3-Tert-butoxycarbonylamino-3-(4-trifluoromethyl-phenyl)-propionic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butoxycarbonylamino-3-phenyl-propionic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid: Lacks the Boc protecting group, making it more reactive in certain conditions.
3-Tert-butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid: Contains a methoxy group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of both the Boc protecting group and the trifluoromethyl-phenyl moiety in 3-Tert-butoxycarbonylamino-3-(4-trifluoromethyl-phenyl)-propionic acid makes it unique. The Boc group provides stability and protection during synthetic procedures, while the trifluoromethyl group enhances the compound’s chemical and biological properties, such as increased lipophilicity and metabolic stability .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMVMQYNFZQHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134500 | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477849-00-6 | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477849-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


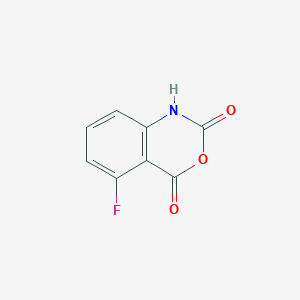
![1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B1304264.png)
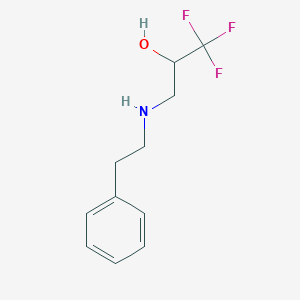

![3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one](/img/structure/B1304312.png)
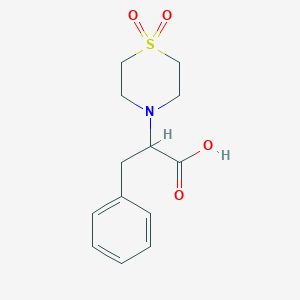
amine](/img/structure/B1304345.png)
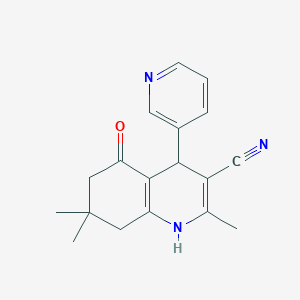
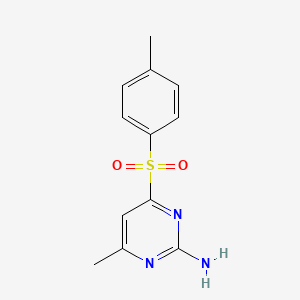

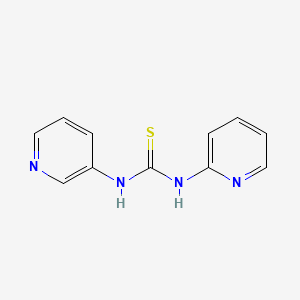


![3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B1304423.png)
